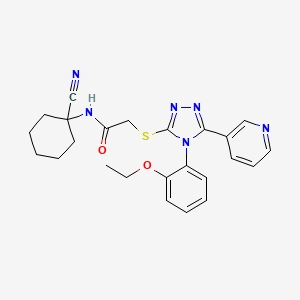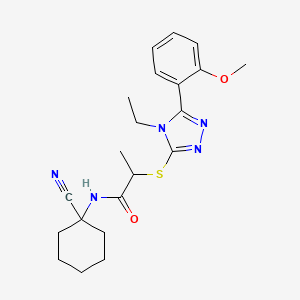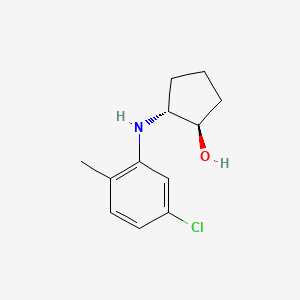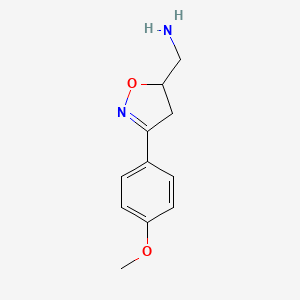![molecular formula C18H22N2O4S B13363142 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363142.png)
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and various alkyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form an amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated amine with a benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and isopropyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or amines.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzamide core can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
- 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzylamine
Uniqueness
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both sulfonyl and benzamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H22N2O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C18H22N2O4S/c1-11(2)14-10-17(16(24-4)9-12(14)3)25(22,23)20-15-8-6-5-7-13(15)18(19)21/h5-11,20H,1-4H3,(H2,19,21) |
Clave InChI |
RLKRFEJMFJYULU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide](/img/structure/B13363066.png)

![Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol](/img/structure/B13363094.png)

![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13363096.png)




![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363132.png)



